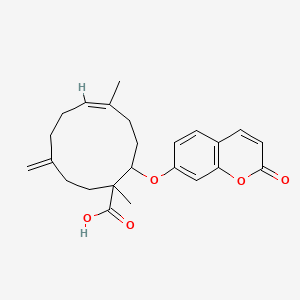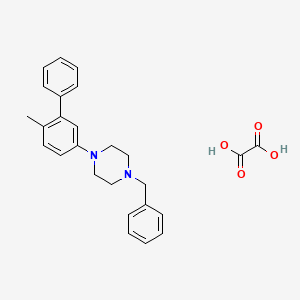
Piperazine, 1-benzyl-4-(6-methyl-1,1'-biphenyl-3-yl)-, oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-benzyl-4-(6-methyl-1,1’-biphenyl-3-yl)-, oxalate is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This specific compound is characterized by the presence of a benzyl group and a biphenyl moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-benzyl-4-(6-methyl-1,1’-biphenyl-3-yl)-, oxalate typically involves the reaction of 1-benzylpiperazine with 6-methyl-1,1’-biphenyl-3-carboxylic acid. The reaction is carried out in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to facilitate efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-benzyl-4-(6-methyl-1,1’-biphenyl-3-yl)-, oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and biphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the biphenyl and piperazine rings.
Reduction: Reduced forms of the benzyl and biphenyl groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
Piperazine, 1-benzyl-4-(6-methyl-1,1’-biphenyl-3-yl)-, oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-benzyl-4-(6-methyl-1,1’-biphenyl-3-yl)-, oxalate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzylpiperazine: A simpler analog with similar structural features but lacking the biphenyl moiety.
4-Methyl-1,1’-biphenyl-3-yl-piperazine: Another analog with a different substitution pattern on the biphenyl ring.
Uniqueness
Piperazine, 1-benzyl-4-(6-methyl-1,1’-biphenyl-3-yl)-, oxalate is unique due to the presence of both benzyl and biphenyl groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
13480-29-0 |
|---|---|
Fórmula molecular |
C26H28N2O4 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
1-benzyl-4-(4-methyl-3-phenylphenyl)piperazine;oxalic acid |
InChI |
InChI=1S/C24H26N2.C2H2O4/c1-20-12-13-23(18-24(20)22-10-6-3-7-11-22)26-16-14-25(15-17-26)19-21-8-4-2-5-9-21;3-1(4)2(5)6/h2-13,18H,14-17,19H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
AWEFZLXJKWBCDG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


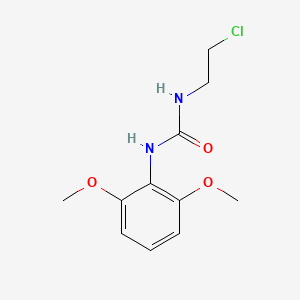
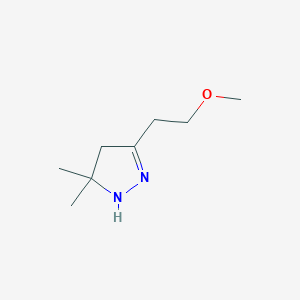
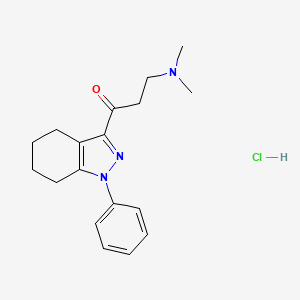
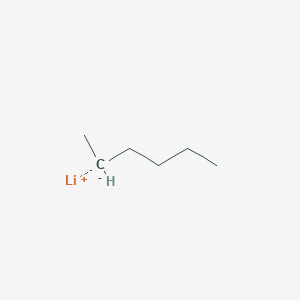
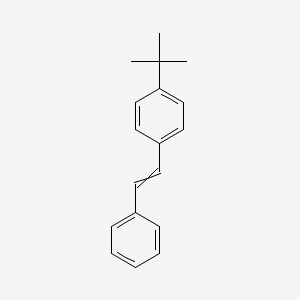


![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)

![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)
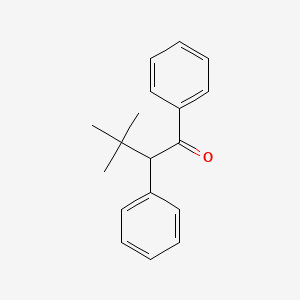

![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
